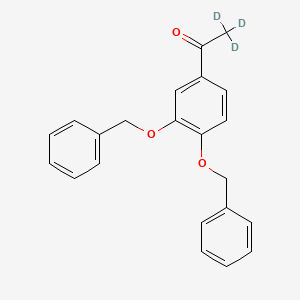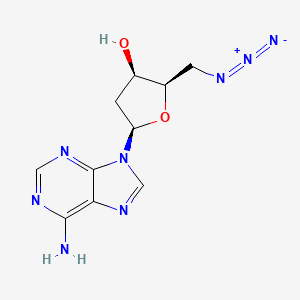![molecular formula C21H18ClF2N5O3 B12394005 (1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate](/img/structure/B12394005.png)
(1-methyl-1H-1,2,4-triazol-3-yl)methyl {(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-506 is an orally administered inhibitor specifically targeting the hepatitis B virus (HBV) core protein to obstruct HBV replication. It achieves this by binding to the HBV core protein, accelerating capsid assembly, and hindering the encapsidation of HBV pre-genomic RNA (pgRNA) . This compound is part of a class of capsid assembly modulators that disrupt the viral life cycle by accelerating the formation of nucleocapsids, which cannot produce relaxed circular DNA (rcDNA) and subsequently cannot produce infectious virions .
Métodos De Preparación
The synthetic routes and reaction conditions for AB-506 involve several steps, including the functionalization of specific chemical groups to enhance its efficacy as a capsid assembly modulator. The industrial production methods for AB-506 are designed to ensure high purity and yield, although specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Análisis De Reacciones Químicas
AB-506 undergoes various chemical reactions, primarily focusing on its interaction with the HBV core protein. The compound binds to the core protein, accelerating capsid assembly and inhibiting the encapsidation of HBV pgRNA . Common reagents and conditions used in these reactions include biochemical assays of capsid assembly and thermal shift assays using differential scanning fluorimetry . The major products formed from these reactions are non-infectious nucleocapsids that cannot produce rcDNA .
Aplicaciones Científicas De Investigación
AB-506 has significant scientific research applications, particularly in the field of chronic hepatitis B (CHB) research. It has shown potent in vivo activity in a hydrodynamic injection (HDI) mouse model of HBV, substantially reducing liver HBV DNA even at low doses . The compound is being evaluated for advancement into clinical development due to its promising antiviral properties . Additionally, AB-506 can be used in various biochemical and virological studies to understand the mechanisms of HBV replication and capsid assembly .
Mecanismo De Acción
The mechanism of action of AB-506 involves its binding to the HBV core protein at the dimer-dimer interface, similar to other known capsid inhibitors . This binding accelerates capsid assembly and inhibits the encapsidation of HBV pgRNA, thereby preventing the production of rcDNA and infectious virions . The molecular targets and pathways involved include the HBV core protein and the capsid assembly process .
Comparación Con Compuestos Similares
AB-506 is part of a class of capsid assembly modulators that includes other compounds such as NVR 3-778, ABI-H0731, and JNJ-56136379 . Compared to these compounds, AB-506 has shown improved pharmacokinetic properties, including better absorption and lower clearance . Its unique ability to accelerate capsid assembly and inhibit pgRNA encapsidation makes it a valuable addition to the arsenal of antiviral agents targeting HBV .
Propiedades
Fórmula molecular |
C21H18ClF2N5O3 |
|---|---|
Peso molecular |
461.8 g/mol |
Nombre IUPAC |
(1-methyl-1,2,4-triazol-3-yl)methyl N-[(1S)-4-[(3-chloro-4-fluorophenyl)carbamoyl]-7-fluoro-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C21H18ClF2N5O3/c1-29-10-25-18(28-29)9-32-21(31)27-17-7-4-12-13(3-6-16(24)19(12)17)20(30)26-11-2-5-15(23)14(22)8-11/h2-3,5-6,8,10,17H,4,7,9H2,1H3,(H,26,30)(H,27,31)/t17-/m0/s1 |
Clave InChI |
DMJDVZSGLNPLSS-KRWDZBQOSA-N |
SMILES isomérico |
CN1C=NC(=N1)COC(=O)N[C@H]2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
SMILES canónico |
CN1C=NC(=N1)COC(=O)NC2CCC3=C(C=CC(=C23)F)C(=O)NC4=CC(=C(C=C4)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


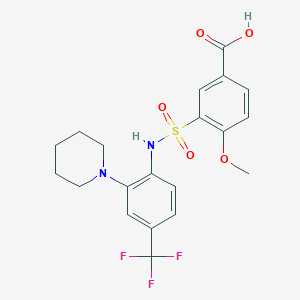
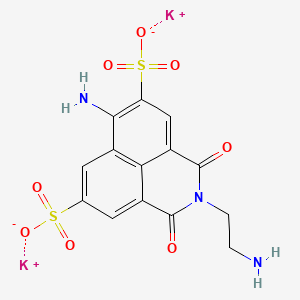
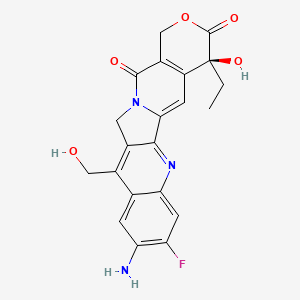
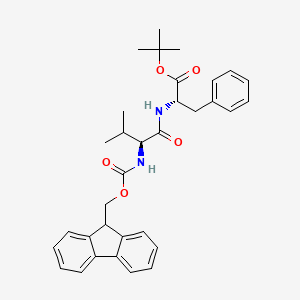
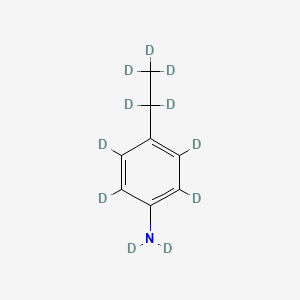
![3-[[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12393944.png)
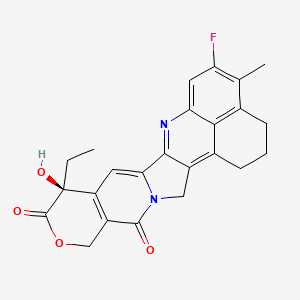
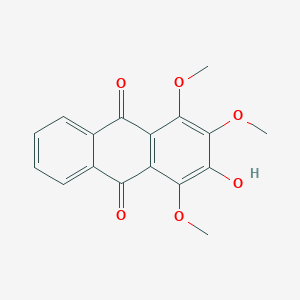
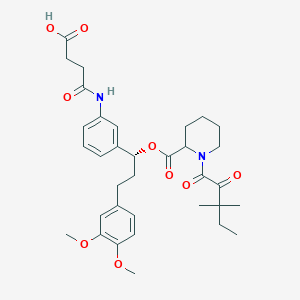
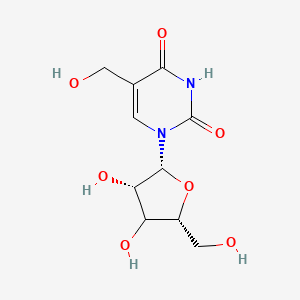
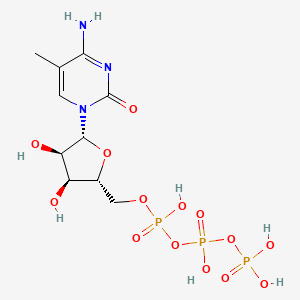
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
